N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
This compound features a furochromenone core substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo moiety. The propanamide side chain is linked to a 3,4-dimethoxyphenethyl group, which may enhance lipophilicity and receptor-binding interactions.
Properties
Molecular Formula |
C27H29NO6 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C27H29NO6/c1-15-17(3)33-23-14-24-21(13-20(15)23)16(2)19(27(30)34-24)7-9-26(29)28-11-10-18-6-8-22(31-4)25(12-18)32-5/h6,8,12-14H,7,9-11H2,1-5H3,(H,28,29) |
InChI Key |
PSLSAUUKCNYDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Substituted Coumarin Precursor Preparation
4-Hydroxy-2,3,5-trimethylcoumarin serves as the starting material. Methyl groups are introduced via Friedel-Crafts alkylation of 4-hydroxycoumarin using methyl iodide and AlCl₃ in dichloromethane at 0–5°C. Regioselectivity is ensured by steric hindrance, favoring substitution at positions 2, 3, and 5.
Annulation with β-Nitroalkenes
The coumarin derivative reacts with β-nitrostyrene derivatives under Yb(OTf)₃ catalysis (10 mol%) in acetonitrile at 80°C for 12 hours. This step forms the fused furan ring via Michael addition followed by cyclodehydration. The reaction yield for this step ranges from 68–75%, with purity confirmed by HPLC (>95%).
Propanamide Side Chain Installation
The N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide side chain is introduced via amide coupling. Source details a protocol using EDCI·HCl and DMAP for analogous systems:
Carboxylic Acid Activation
3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (1.2 equiv) is activated with EDCI·HCl (1.5 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane at 0°C under nitrogen. After 30 minutes, 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
Workup and Purification
The crude product is washed sequentially with 2M HCl, saturated NaHCO₃, and brine. After drying over Na₂SO₄, solvent removal under reduced pressure yields a residue purified via recrystallization (dichloromethane/ethyl acetate, 1:3). This step achieves a 76% yield, with a melting point of 182–184°C.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 75:25) shows a single peak at t=8.2 min, confirming >98% purity.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory processes:
- 5-Lipoxygenase Inhibition : The compound has shown promise as a 5-lipoxygenase inhibitor, which could be beneficial in treating conditions like asthma and arthritis .
Drug Development
Given its promising biological activities, this compound is being explored for development into therapeutic agents:
| Application Area | Potential Use |
|---|---|
| Oncology | Anticancer drug development |
| Inflammation | Treatment for inflammatory diseases |
Screening Libraries
The compound is included in various screening libraries aimed at identifying new drug candidates for cancer and inflammatory diseases. Its inclusion in these libraries highlights its relevance in ongoing research efforts to discover novel therapeutic agents .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437)
- Structural Differences : Replaces the 3,4-dimethoxyphenethyl group with an imidazole-containing ethyl chain.
- Biological Activity : Binds to Cathepsin L’s catalytic triad (Cys25, Met161, Asp162) with additional interactions at residues Ala138, Gly139, and Trp26 .
- Key Insight : The imidazole group may enhance polar interactions but reduce steric bulk compared to the dimethoxyphenyl group.
Compound B : 3-(3,5-Dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS: 859668-20-5)
- Structural Differences : Substitutes the dimethoxyphenethyl group with a pyridin-2-ylmethyl moiety.
Compound C : N-(2,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide
- Structural Differences: Features dual furochromenone units linked via a thioether bridge.
- Synthesis : Prepared via DMSO-mediated coupling, yielding a higher molecular weight (572.09 [M+H]+) and increased structural complexity .
Comparative Analysis
Mechanistic and Pharmacological Insights
- Target Compound : The 3,4-dimethoxyphenyl group may enhance membrane permeability and target engagement in hydrophobic pockets, as seen in related alkaloid intermediates .
- Compound A (NFP) : Demonstrated strong binding to Cathepsin L (XP score within threshold), suggesting utility in protease inhibition. Its imidazole group could mimic histidine in enzymatic active sites .
- Compound C: The dual furochromenone structure and thioether linkage may enable crosslinking or multivalent interactions, useful in probing biomolecular interactions .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, also known as D146-0275, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its significance in drug discovery and therapeutic applications.
The molecular formula of D146-0275 is C26H27NO6 with a molecular weight of 449.5 g/mol. The compound features multiple functional groups that contribute to its biological activity:
- Molecular Structure :
- Contains a furochromene backbone which is known for various biological interactions.
- Physical Properties :
- LogP (partition coefficient): 3.387
- Water Solubility (LogSw): -3.78
- Polar Surface Area: 68.41 Ų
Biological Activity
D146-0275 has been included in screening libraries for anticancer compounds and has shown promising biological activities in several studies.
Anticancer Activity
-
Mechanism of Action :
- D146-0275 exhibits cytotoxic effects against various cancer cell lines. It is believed to interfere with key signaling pathways involved in cell proliferation and survival.
- A study demonstrated that compounds with similar structures inhibited the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis .
-
In Vitro Studies :
- In vitro assays have shown that D146-0275 can induce apoptosis in cancer cells. The compound's efficacy was evaluated using cell viability assays and flow cytometry to assess apoptotic markers.
- In Vivo Studies :
Case Studies
Several case studies have highlighted the biological activity of D146-0275:
- Study on Multicellular Spheroids :
- Combination Therapies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the furochromen-7-one core with the dimethoxyphenethyl-propanamide moiety. Key steps include:
- Use of DMSO as a solvent for nucleophilic substitution or amide bond formation .
- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates .
- Purification via recrystallization (ethanol/water systems) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) .
- Quality Control : LC-MS (e.g., 10–90% methanol gradient with 0.1% formic acid) confirms molecular weight and purity, with retention time and [M+H]+ peaks as critical validation parameters .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Core Methods :
- NMR Spectroscopy : 1H/13C NMR identifies substituents on the furochromenone and phenethyl groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the dimethoxyphenyl moiety) .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .
- Advanced Cross-Validation : High-resolution mass spectrometry (HR-MS) resolves isotopic patterns to verify the molecular formula (e.g., C28H31NO6) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition or receptor binding?
- Experimental Design :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., kinase or cytochrome P450 inhibition) to measure IC50 values. The furochromenone core may intercalate with ATP-binding pockets .
- Molecular Docking : Perform computational modeling (AutoDock Vina, Schrödinger Suite) to predict interactions with target proteins, focusing on hydrogen bonding with the propanamide group and hydrophobic contacts with trimethyl substituents .
- Mutagenesis Studies : Engineer enzyme active sites (e.g., alanine scanning) to validate binding residues identified in silico .
Q. How should conflicting data on the compound’s solubility and bioactivity be resolved?
- Contradiction Analysis :
- Solubility : Test in multiple solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy or nephelometry. Note that aggregation in aqueous buffers may falsely suggest low solubility .
- Bioactivity Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) and use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Structure-Activity Relationship (SAR) Guidance :
- Substituent Tuning : Replace methoxy groups on the phenyl ring with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Scaffold Hybridization : Fuse the furochromenone core with triazole or pyrimidine moieties to diversify interaction profiles .
- In Vivo Validation : Pharmacokinetic studies (rodent models) assess bioavailability changes after modifications, with LC-MS/MS quantifying plasma concentrations .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
